Enzymatic Discrimination: Myo-Inositol-1-Phosphate Phosphatase Exhibits 6-Fold Lower Activity with Ins(3)P1
A direct head-to-head comparison using purified myo-inositol-1-phosphate phosphatase (MIPP) from Dryopteris filix-mas demonstrates that the enzyme's activity is drastically reduced when D-myo-inositol-3-phosphate is provided as the substrate. This quantitative difference underscores the inability of generic inositol monophosphate phosphatases to process the 3-phosphate isomer with comparable efficiency [1].
| Evidence Dimension | Relative Enzymatic Activity |
|---|---|
| Target Compound Data | ~16% relative activity |
| Comparator Or Baseline | D/L-myo-inositol-1-phosphate (100% relative activity) |
| Quantified Difference | 84% reduction in relative activity |
| Conditions | In vitro assay using partially purified MIPP enzyme from Dryopteris filix-mas reproductive pinnules; activity measured via phosphate release; pH 7.5-8.5, 40°C. |
Why This Matters
For researchers studying inositol phosphate metabolism, using the correct isomer is critical; using D-myo-inositol-1-phosphate as a substitute for Ins(3)P1 would overestimate phosphatase activity by ~6-fold, leading to incorrect conclusions about metabolic flux and enzyme kinetics.
- [1] Banerjee, R., Chhetri, D. R., & Adhikari, J. (2007). Occurrence of myo-inositol-1-phosphate phosphatase in pteridophytes: characteristics of the enzyme from the reproductive pinnules of Dryopteris filix-mas (L.) Schott. Brazilian Journal of Plant Physiology, 19(2), 109-117. View Source
